Comparative Structural Topology: 7.0.4',8.3'-Neolignan Core vs. 7,7'-Epoxylignan Scaffolds
The target compound is classified as a 7.0.4',8.3'-neolignan, a rare skeleton formed by an ether linkage between C-7 of the A-ring and C-4' of the B-ring, creating a fused dihydrobenzofuran system. This contrasts sharply with the more prevalent 7,7'-epoxylignans (tetrahydrofuran-type), which are characterized by a five-membered oxygen heterocycle linking the two phenylpropanoid units. This topological difference is quantifiable via NMR analysis; the target compound exhibits a diagnostic 13C NMR signal for the C-6 carbonyl (δ ~197 ppm) and a distinct coupling pattern for the H-7/H-8 protons, which are absent in 7,7'-epoxy analogs [1]. This structural uniqueness is confirmed by the InChIKey HCKMSYACKQLOPY-OCCQLPPTSA-N, which encodes the specific stereochemistry (2S,3S,5R) of the core scaffold .
| Evidence Dimension | Core Scaffold Type (Neolignan Subclass) |
|---|---|
| Target Compound Data | 7.0.4',8.3'-neolignan (fused dihydrobenzofuran) |
| Comparator Or Baseline | 7,7'-epoxylignan (tetrahydrofuran-type) and 8,3'-neolignan |
| Quantified Difference | Qualitative structural distinction; presence of a 6-oxo group (C=O) and 4,7'-epoxy bridge vs. a 7,7'-epoxy bridge. |
| Conditions | NMR spectroscopy (1H and 13C) and X-ray crystallography (predicted). |
Why This Matters
This scaffold-level differentiation is critical for procurement because it dictates the compound's potential biological targets and physicochemical properties; substitution with a more common 7,7'-epoxylignan would yield irrelevant data in target-based assays.
- [1] Mamunur R. Khan, et al. Neolignans from stem bark of ocotea veraguensis. Phytochemistry. 1987, 26 (4): 1155-1158. View Source
